molecular formula C13H15N3 B1465965 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole CAS No. 217805-63-5

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

Cat. No.: B1465965
CAS No.: 217805-63-5
M. Wt: 213.28 g/mol
InChI Key: WJHGWYMRTDYVBH-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is a pyrazole derivative featuring a phenyl group at the 1-position and a stereochemically defined (2R)-pyrrolidinyl moiety at the 3-position. The pyrrolidinyl group introduces chirality and a basic nitrogen atom, which can influence solubility, stereoselective interactions, and bioactivity. This compound’s structure allows for diverse chemical modifications, making it a scaffold of interest in medicinal chemistry and materials science.

Properties

IUPAC Name

1-phenyl-3-pyrrolidin-2-ylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c1-2-5-11(6-3-1)16-10-8-13(15-16)12-7-4-9-14-12/h1-3,5-6,8,10,12,14H,4,7,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJHGWYMRTDYVBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2=NN(C=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Phenylhydrazine with Haloacetophenones

A classical and efficient route involves the condensation of phenylhydrazine with 4-haloacetophenone derivatives to generate 1-phenyl-3-(haloaryl)-1H-pyrazoles, which serve as key intermediates for further functionalization.

  • The reaction proceeds via nucleophilic attack of phenylhydrazine on the carbonyl group of haloacetophenone, followed by cyclization to the pyrazole ring.
  • Subsequent formylation using Vilsmeier-Haack reagent (POCl3 in DMF) introduces aldehyde functionality at the 4-position, yielding 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, crucial intermediates for further derivatization.

General Cyclocondensation Procedure for Substituted Pyrazoles

  • Starting materials such as 1-phenylpyrazolidin-3-one are converted to 3-hydroxy-1-phenyl-1H-pyrazole.
  • This intermediate undergoes formylation or acetylation to yield 4-carbaldehyde or ethanone derivatives.
  • Pyrazole triflates are then prepared by triflation of the hydroxy group using triflic anhydride in the presence of a base (e.g., triethylamine) in dichloromethane at room temperature.

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization

Palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck) have become predominant for introducing diverse substituents at the 3-position of 1-phenylpyrazoles.

Synthesis of Pyrazole Triflates

  • Pyrazole triflates (e.g., 3-triflyloxy-1-phenyl-1H-pyrazole-4-carbaldehyde) are synthesized from 3-hydroxy-1-phenyl-1H-pyrazole derivatives.
  • These triflates serve as versatile electrophilic partners in Pd-catalyzed coupling reactions.

Suzuki-Miyaura Cross-Coupling

  • Pyrazole triflates react with various (hetero)aryl boronic acids under Pd(PPh3)4 catalysis in the presence of a base such as K3PO4 in 1,4-dioxane solvent.
  • Typical conditions: reflux under argon atmosphere for several hours.
  • This method allows the introduction of aryl, heteroaryl, and substituted phenyl groups at the 3-position, yielding 3-substituted 1-phenyl-1H-pyrazoles with good to excellent yields (up to 85%).

Sonogashira and Heck Couplings

  • Sonogashira coupling with terminal alkynes and Heck coupling with alkenes have also been applied to pyrazole triflates to introduce ethynyl and ethenyl substituents, expanding the chemical diversity of the pyrazole derivatives.

Specific Preparation of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

While direct literature on the exact compound this compound is limited, the preparation can be inferred from the general synthetic approaches for 3-substituted 1-phenylpyrazoles combined with amination strategies:

  • Step 1: Formation of 3-halo or 3-triflate-1-phenylpyrazole intermediate as described above.
  • Step 2: Nucleophilic substitution or palladium-catalyzed amination (Buchwald-Hartwig type) with (2R)-pyrrolidine or its derivatives to introduce the (2R)pyrrolidinyl substituent at the 3-position.
  • This approach is supported by analogous syntheses where amines are introduced to pyrazole carbaldehydes or ketones in the presence of catalytic glacial acetic acid, yielding good product yields and stereoselectivity.

Summary Table of Preparation Methods

Step Reaction Type Starting Material Reagents/Conditions Product Type Yield (%) Notes
1 Cyclocondensation Phenylhydrazine + 4-haloacetophenone Reflux in ethanol or DMF 1-Phenyl-3-(haloaryl)-1H-pyrazole 70-85 Key intermediate for further functionalization
2 Formylation (Vilsmeier-Haack) 1-Phenyl-3-(haloaryl)-1H-pyrazole POCl3, DMF, 60-70 °C, 3-4 h 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde 75-80 Introduces aldehyde at 4-position
3 Triflation 3-Hydroxy-1-phenyl-1H-pyrazole derivatives Tf2O, TEA, DCM, rt, 1 h Pyrazole triflates 85 Reactive intermediates for Pd-coupling
4 Pd-Catalyzed Suzuki Coupling Pyrazole triflates + arylboronic acids Pd(PPh3)4, K3PO4, 1,4-dioxane, reflux, inert gas 3-Substituted 1-phenylpyrazoles 70-85 Versatile substitution at 3-position
5 Pd-Catalyzed Amination (Inferred) 3-Halo or triflate pyrazole + (2R)pyrrolidine Pd catalyst, base, suitable solvent, heat This compound Variable Requires optimization for stereoselectivity

Research Findings and Analytical Data

  • Characterization of pyrazole derivatives typically involves IR, ^1H-NMR, ^13C-NMR, and elemental analysis to confirm structure and purity.
  • IR spectra show characteristic absorption bands for pyrazole NH and substituent functionalities (e.g., aldehyde C=O at ~1660 cm^-1).
  • NMR data confirm substitution patterns and stereochemistry; for example, the presence of pyrrolidinyl protons and their coupling constants can validate the (2R) configuration.

Chemical Reactions Analysis

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole undergoes various chemical reactions, including:

Scientific Research Applications

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole is utilized in scientific research for its intriguing properties. It is valuable for studying biological processes and developing innovative pharmaceuticals. Its unique structure makes it a candidate for investigating interactions with biological targets and pathways.

Mechanism of Action

The mechanism of action of 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain proteins or enzymes, modulating their activity. This interaction can influence various biological pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Key Insights :

  • Stereochemistry : The (2R)-pyrrolidinyl group enables enantioselective interactions, unlike planar substituents (e.g., thienyl, pyrenyl) .
  • Electronic Effects : Electron-donating groups (e.g., pyrrolidinyl) enhance basicity, while electron-withdrawing groups (e.g., CF₃, silyl) stabilize electrophilic positions .

Key Insights :

  • Hydrogen Bonding: Chloro and pyrrolidinyl substituents enhance interactions with biological targets via H-bonding, unlike non-polar groups (e.g., CF₃) .
  • Aromatic vs. Aliphatic Substituents : Aryl groups (e.g., pyrenyl) prioritize photophysical applications, while aliphatic groups (e.g., pyrrolidinyl) favor bioactivity .

Physicochemical Properties

Property 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole 1-Phenyl-3-(pyren-1-yl)-1H-pyrazole 1-Phenyl-3-(trimethylsilyl)-1H-pyrazole
LogP ~2.1 (moderate lipophilicity) ~5.8 (highly lipophilic) ~3.5 (balanced)
Solubility (aq.) High (due to basic N) Low Low
Melting Point 167–169°C (crystalline) 74–75°C (amorphous) Oil/liquid

Key Insights :

  • The pyrrolidinyl group improves aqueous solubility compared to bulky aromatic substituents (e.g., pyrenyl) .
  • Trimethylsilyl derivatives exhibit lower melting points, favoring liquid-phase reactions .

Functionalization Potential

  • Click Chemistry : Azide- and alkyne-substituted pyrazoles () enable Huisgen cycloaddition for bioconjugation .
  • Pd-Catalyzed Modifications : Pyrenyl derivatives undergo regioselective alkenylation for tuning fluorescence .
  • Chiral Derivatization : The (2R)-pyrrolidinyl group allows stereoselective synthesis of prodrugs or receptor-specific analogs .

Biological Activity

1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole, a compound within the pyrazole family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, highlighting its potential therapeutic applications.

Overview of Pyrazole Compounds

Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They have been extensively studied due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific compound this compound is notable for its potential as a multitarget drug candidate.

1. Antioxidant and Anti-inflammatory Effects

Research indicates that pyrazole derivatives exhibit significant antioxidant properties. A study demonstrated that certain pyrazole compounds could reduce oxidative stress markers in vitro, suggesting their potential use in treating oxidative stress-related diseases . Additionally, anti-inflammatory activities have been observed in various pyrazole derivatives, which inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

2. Neuroprotective Properties

This compound has been implicated in neuroprotection. It acts as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. In vitro studies show that this compound can enhance cholinergic transmission by preventing the breakdown of acetylcholine, thus improving cognitive functions in animal models .

3. Antimicrobial Activity

The compound has demonstrated antimicrobial activity against various pathogens. In studies involving pyrazole derivatives, it was found that certain substitutions on the pyrazole ring significantly enhanced antibacterial effects against strains such as E. coli and Staphylococcus aureus .

The biological activity of this compound can be attributed to its ability to interact with multiple molecular targets:

  • Acetylcholinesterase Inhibition : The compound binds to the active site of AChE, leading to increased levels of acetylcholine in synaptic clefts, which is crucial for memory and learning processes.
  • Antioxidant Mechanism : It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes, thereby mitigating oxidative damage .

Case Study 1: Neuroprotection in Alzheimer's Models

In a recent study, researchers administered this compound to transgenic mice models of Alzheimer’s disease. The results showed a significant improvement in cognitive tests compared to control groups, alongside a reduction in amyloid plaque accumulation .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of this compound against clinical isolates of Pseudomonas aeruginosa. The study revealed that modifications in the phenyl group increased the compound's efficacy against resistant strains, achieving minimum inhibitory concentrations (MICs) lower than those of standard antibiotics .

Data Table: Biological Activities of this compound

Activity TypeEffectivenessMechanismReference
AntioxidantHighFree radical scavenging
Anti-inflammatoryModerateCOX/LOX inhibition
NeuroprotectiveHighAChE inhibition
AntimicrobialModerateCell wall disruption

Q & A

Q. What are the standard synthetic routes for 1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole, and how can regioselectivity be controlled during its formation?

Answer: The compound is typically synthesized via cyclocondensation of phenylhydrazine with appropriate ketones or ynones. For regioselective synthesis, Pd(II)-catalyzed C–H bond alkenylation can direct functionalization at specific positions (e.g., N1-phenyl substitution facilitates C–H activation at the pyrazole ring). Solvent choice (e.g., DCM) and catalysts (e.g., BF3·Et2O) influence reaction efficiency, while column chromatography is used for purification . Control over regioselectivity is achieved by modifying substituents on starting materials, as demonstrated in pyrenylpyrazole analogs .

Q. How should researchers characterize the structural and electronic properties of this compound?

Answer: Use a combination of spectroscopic techniques:

  • 1H/13C/15N NMR to confirm substitution patterns and stereochemistry (e.g., distinguishing between 3- and 5-position isomers) .
  • IR spectroscopy to identify functional groups (e.g., O–H stretches in propanoloxy derivatives) .
  • HRMS for molecular weight validation .
  • UV-Vis spectroscopy to assess photophysical properties, such as absorption maxima shifts caused by electron-donating/withdrawing groups .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Answer: Screen for antimicrobial or antiproliferative activity using:

  • Broth microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • MTT assays on cancer cell lines to assess cytotoxicity .
  • Molecular docking to predict interactions with targets like PPARγ or bacterial enzymes .

Advanced Research Questions

Q. How do electron-donating vs. electron-withdrawing substituents at the phenyl ring influence bioactivity and photophysical properties?

Answer:

  • Bioactivity: Electron-withdrawing groups (e.g., -NO2, -Cl) enhance antibacterial potency by increasing electrophilicity and membrane penetration. For example, 4-nitrophenyl derivatives show higher activity against S. aureus than methoxy-substituted analogs .
  • Photophysics: Substituents alter conjugation and fluorescence. Pyrenyl groups at the 3-position induce bathochromic shifts in UV-Vis spectra (~330 nm), while electron-donating groups (e.g., -OCH3) stabilize excited states, enhancing quantum yields .

Q. What computational strategies can predict reaction pathways for functionalizing the pyrazole core?

Answer:

  • Quantum chemical calculations (DFT) model transition states and regioselectivity in Pd-catalyzed alkenylation .
  • Reaction path search algorithms optimize conditions (e.g., solvent, temperature) by simulating intermediates .
  • Machine learning identifies structure-activity relationships (SAR) from experimental data, accelerating derivative design .

Q. How can C–H activation methodologies be applied to modify the pyrrolidinyl moiety?

Answer:

  • Pd(II)/Rh(III) catalysis enables direct C–H arylation or alkenylation at the pyrrolidine ring. For example, TMSN3 and BF3·Et2O promote azide incorporation at the 4-position .
  • Chiral auxiliaries preserve stereochemistry during functionalization (e.g., (2R)-pyrrolidinyl configuration) .

Q. What are the challenges in scaling up synthesis while maintaining stereochemical purity?

Answer:

  • Chiral resolution : Use chiral HPLC or enzymatic catalysis to separate enantiomers .
  • Batch vs. flow chemistry : Flow systems improve heat/mass transfer for exothermic reactions (e.g., cyclocondensation) .
  • In-situ monitoring : Raman spectroscopy tracks reaction progress to minimize byproducts .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole
Reactant of Route 2
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1-Phenyl-3-[(2R)pyrrolidinyl]-1H-pyrazole

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